molecular formula C23H16F3N3O2 B2431898 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1808639-72-6

2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2431898
CAS RN: 1808639-72-6
M. Wt: 423.395
InChI Key: QAHVSWFHAANHST-UHFFFAOYSA-N
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Description

The compound “2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide” is a complex organic molecule that contains several functional groups. These include a cyano group (-CN), a pyridinyl group (a nitrogen-containing aromatic ring), a methoxy group (-OCH3), a phenyl group (an aromatic ring), a trifluoromethyl group (-CF3), and an amide group (a carbonyl group adjacent to a nitrogen). Each of these groups contributes to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and aromatic rings. These groups would likely contribute to the overall polarity of the molecule, its solubility in different solvents, and its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like cyano, amide, and trifluoromethyl would likely make this compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown the utility of cyano and enamide derivatives in synthesizing a wide range of heterocyclic compounds. For example, the addition of lithiated methoxyallene to specific nitriles has led to the formation of trifluoromethyl-substituted pyridinol derivatives, demonstrating a novel reactivity pattern and potential for creating complex heterocyclic structures (Flögel et al., 2004). Similarly, the preparation of selenazin-4-ones from cyano and hydroseleno acrylamide reactions with carbonyl compounds has further exemplified the versatility of these chemical frameworks in synthesizing novel heterocycles (Yokoyama et al., 1986).

Mechanofluorochromic Properties

The study of 3-aryl-2-cyano acrylamide derivatives has revealed interesting mechanofluorochromic properties, where different stacking modes of these compounds significantly affect their optical properties. This has implications for the development of new materials with potential applications in sensing, imaging, and data storage (Song et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

Similar compounds have been involved in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . The compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds have been involved in various biochemical reactions, including suzuki–miyaura coupling and protodeboronation . These reactions can affect various biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been found to induce various nuclear features

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include exploring its use in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c24-23(25,26)18-4-3-6-19(13-18)29-22(30)17(14-27)12-16-7-9-21(10-8-16)31-15-20-5-1-2-11-28-20/h1-13H,15H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHVSWFHAANHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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